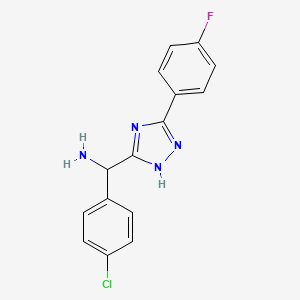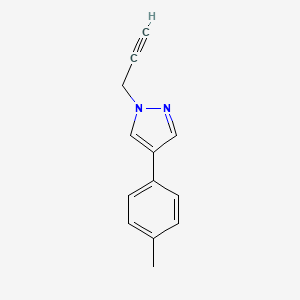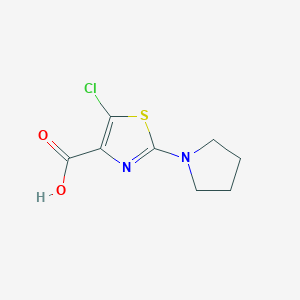
3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine: is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with methyl acetoacetate and nitroethane under basic conditions to yield the desired pyrazole compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group in 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine can undergo reduction to form the corresponding amine.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Reduction: 3-Cyclopentyl-1-methyl-4-amino-1H-pyrazol-5-amine.
Substitution: Halogenated derivatives of the pyrazole ring.
Applications De Recherche Scientifique
Chemistry: 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its pyrazole ring can interact with various biological targets, making it a candidate for developing new therapeutic agents .
Medicine: The compound’s potential as a pharmaceutical intermediate is being explored. Its derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making it a valuable compound in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and dyes. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can form hydrogen bonds with biological macromolecules. These interactions can inhibit enzyme activity or modulate receptor functions, leading to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
3-Cyclopentyl-1-methyl-1H-pyrazol-4-amine: Lacks the nitro group, resulting in different reactivity and biological activity.
1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine: Similar structure but different substitution pattern, affecting its chemical properties.
Uniqueness: 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H14N4O2 |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
5-cyclopentyl-2-methyl-4-nitropyrazol-3-amine |
InChI |
InChI=1S/C9H14N4O2/c1-12-9(10)8(13(14)15)7(11-12)6-4-2-3-5-6/h6H,2-5,10H2,1H3 |
Clé InChI |
ZTRWDTUZMMIMBA-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C(=N1)C2CCCC2)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11796099.png)




![2-(6-(3-Propyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11796150.png)




![2-Bromo-5-phenyl-1H-benzo[d]imidazole](/img/structure/B11796160.png)


![(S)-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11796174.png)
